molecular formula C21H19F2N5O3S B14116449 N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B14116449
M. Wt: 459.5 g/mol
InChI Key: ZGUVCCZGMWRPMQ-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a difluorobenzamide group, and an amino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,5-dimethylphenylamine, which is then reacted with various reagents to form the desired product. Common reaction conditions include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2,5-dimethylphenol: This compound shares a similar amino group and phenyl structure.

    2,5-dimethyl-4-aminophenol: Another compound with a similar phenyl structure and amino group.

Uniqueness

N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is unique due to its combination of a pyrimidine ring, difluorobenzamide group, and thioether linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H19F2N5O3S

Molecular Weight

459.5 g/mol

IUPAC Name

N-[4-amino-2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C21H19F2N5O3S/c1-10-3-4-11(2)15(7-10)25-16(29)9-32-21-27-18(24)17(20(31)28-21)26-19(30)12-5-6-13(22)14(23)8-12/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31)

InChI Key

ZGUVCCZGMWRPMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N

Origin of Product

United States

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